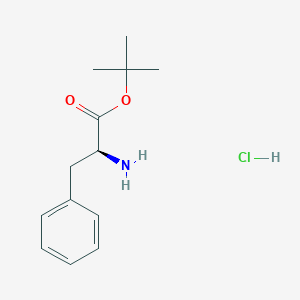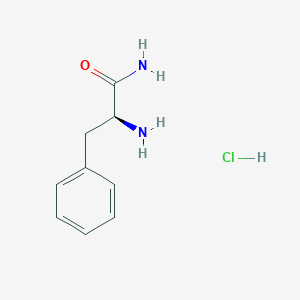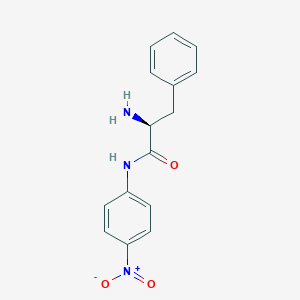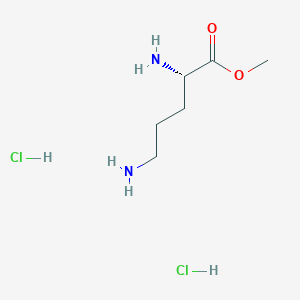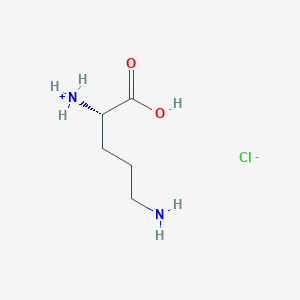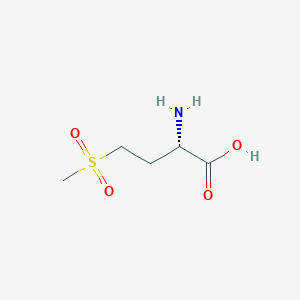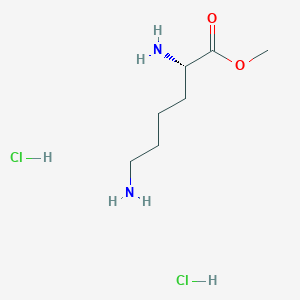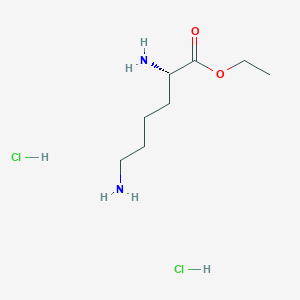
L-Cysteic acid monohydrate
描述
L-Cysteic acid monohydrate, also known as ®-2-Amino-3-sulfopropionic acid, is a sulfur-containing amino acid derivative. It is an oxidation product of L-cysteine and is characterized by the presence of a sulfonic acid group. This compound is often used in biochemical research due to its unique properties and interactions with biological systems .
准备方法
Synthetic Routes and Reaction Conditions: L-Cysteic acid monohydrate can be synthesized through the oxidation of L-cysteine. One common method involves the use of hydrogen peroxide or potassium permanganate as oxidizing agents. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete oxidation of the thiol group to a sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are designed to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .
化学反应分析
Types of Reactions: L-Cysteic acid monohydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group back to a thiol group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Sulfonate esters.
科学研究应用
L-Cysteic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard for amino acid analysis and in the development of monomeric surfactants.
Medicine: Investigated for its role in neurotransmission and potential anticonvulsant properties.
Industry: Utilized in the synthesis of various biochemical compounds and as a reagent in analytical chemistry.
作用机制
L-Cysteic acid monohydrate exerts its effects through several molecular targets and pathways:
Metabotropic Glutamate Receptors: Acts as an agonist at several rat metabotropic glutamate receptors, influencing neurotransmission.
Inhibition of Enzymes: Functions as a competitive inhibitor of bacterial aspartate:alanine antiporter and other enzymes involved in amino acid metabolism.
Neurotransmitter Modulation: Modulates excitatory neurotransmission in the brain, potentially contributing to its anticonvulsant effects.
相似化合物的比较
L-Cysteic acid monohydrate is unique due to its sulfonic acid group and its specific interactions with biological systems. Similar compounds include:
Cysteine Sulfinic Acid: Another oxidation product of L-cysteine, but with a sulfinic acid group instead of a sulfonic acid group.
Taurine: A derivative of cysteine sulfinic acid, widely known for its role in bile salt formation and as a neurotransmitter.
Methionine Sulfone: An oxidation product of methionine, used in similar biochemical applications.
These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.
属性
IUPAC Name |
(2R)-2-amino-3-sulfopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPIXZZGBZWHJO-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946296 | |
| Record name | L-Cysteic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23537-25-9 | |
| Record name | L-Cysteic acid monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23537-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteic acid monohydrate, l- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023537259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEIC ACID MONOHYDRATE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN8X20T18R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of L-cysteic acid monohydrate?
A: this compound is a hydrated form of the amino acid derivative, L-cysteic acid. [, ]
- EPR/ENDOR/EIE: These techniques have been used to characterize free radical conformations and conversions in X-irradiated single crystals of this compound. []
- 17O Solid-State NMR: This technique has been used to study sulfonate jump dynamics in crystalline this compound, providing insights into the hydrogen bonding effect. []
Q2: How does the crystal structure of this compound influence its properties?
A: The crystal structure of this compound is characterized by layers of zwitterionic molecules separated by layers of water molecules. [] The water molecules form hydrogen bonds with the L-cysteic acid molecules, influencing the compound's stability and behavior under pressure. [] This layered structure, also observed in similar compounds like S-4-sulfo-L-phenylalanine monohydrate (SPM), can lead to pressure-induced phase transitions, with water molecules reorienting and some molecules changing conformation. []
Q3: Have any computational studies been conducted on this compound?
A: Yes, density functional theory (DFT) calculations have been employed to study free radicals generated in X-irradiated single crystals of this compound. [] This approach allowed researchers to simulate the structures and properties of these radicals and understand their formation mechanisms. Additionally, DFT calculations have been used to study the energetics of sulfonate (SO3-) jumps in the crystal lattice of this compound and other related sulfonic acids. [] This has provided insights into the factors influencing these dynamic processes in the solid state.
Q4: What analytical techniques are used to study this compound?
A4: Various analytical techniques are employed to characterize and study this compound:
- X-ray diffraction: This technique was used to determine the crystal structure of this compound, revealing its layered structure with hydrogen bonding interactions. []
- Electron paramagnetic resonance (EPR), electron-nuclear double resonance (ENDOR), and electron internal double resonance (EIDOR): These techniques, coupled with DFT calculations, were used to characterize the free radical species generated upon X-irradiation of this compound crystals. []
- Solid-state 17O nuclear magnetic resonance (NMR): This technique allowed researchers to investigate the dynamics of sulfonate groups within the crystal structure of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


